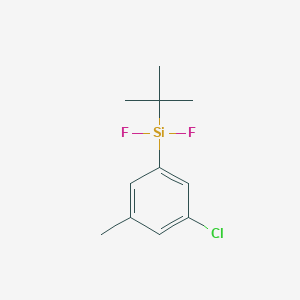

tert-Butyl(3-chloro-5-methylphenyl)difluorosilane

Description

tert-Butyl(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound featuring a silicon center bonded to three distinct groups: a tert-butyl group, two fluorine atoms, and a 3-chloro-5-methylphenyl aromatic substituent. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a reagent for silylation or as a precursor in catalytic systems. The tert-butyl group provides steric bulk, enhancing thermal and hydrolytic stability, while the 3-chloro-5-methylphenyl group introduces both electron-withdrawing (Cl) and electron-donating (methyl) effects, modulating reactivity . Characterization methods such as NMR, IR, and HRMS (as exemplified in related silane syntheses) are critical for confirming its structure and purity .

Properties

CAS No. |

647842-31-7 |

|---|---|

Molecular Formula |

C11H15ClF2Si |

Molecular Weight |

248.77 g/mol |

IUPAC Name |

tert-butyl-(3-chloro-5-methylphenyl)-difluorosilane |

InChI |

InChI=1S/C11H15ClF2Si/c1-8-5-9(12)7-10(6-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |

InChI Key |

ZASWCGITIPXLSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)[Si](C(C)(C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(3-chloro-5-methylphenyl)silane with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and xenon difluoride (XeF2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-fluorine bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-chloro-5-methylphenyl)difluorosilane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the silicon-fluorine bond.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium alkoxides or primary amines in polar solvents.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an alkoxide would yield a tert-butyl(3-chloro-5-methylphenyl)alkoxysilane, while a coupling reaction might produce a biaryl compound.

Scientific Research Applications

Organic Synthesis

Reagent for Silylation Reactions

tert-Butyl(3-chloro-5-methylphenyl)difluorosilane is utilized as a silylation agent in organic synthesis. Its difluorosilane moiety enhances the reactivity towards nucleophiles, making it an effective reagent for the introduction of silyl groups into organic molecules. This property is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Chiral Organosilanes

A notable application involves the use of this compound in the stereospecific synthesis of silicon-stereogenic optically active silylboranes. The compound was found to facilitate the formation of chiral organosilanes with high yields and enantioselectivity, demonstrating its utility in asymmetric synthesis .

Materials Science

Silicone Polymer Production

The compound serves as a precursor in the production of silicone polymers, which are widely used in coatings, adhesives, and sealants. The incorporation of this compound into silicone formulations can enhance thermal stability and mechanical properties.

Data Table: Properties of Silicone Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Tensile Strength | 5 MPa |

| Elongation at Break | 500% |

| Water Resistance | Excellent |

Medicinal Chemistry

Potential Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. Its structural features allow it to interact with biological targets relevant to cancer treatment. Preliminary studies have shown promising results in inhibiting tumor cell proliferation .

Case Study: Antitumor Efficacy in Cell Lines

In vitro studies on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability compared to control groups. The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways .

Environmental Applications

Fluorinated Silanes in Green Chemistry

The use of fluorinated silanes like this compound is gaining attention in green chemistry due to their potential for reducing environmental impact during chemical processes. Their ability to enhance reaction efficiency while minimizing waste aligns with sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism by which tert-Butyl(3-chloro-5-methylphenyl)difluorosilane exerts its effects involves the reactivity of the silicon-fluorine bond. The bond can be cleaved under specific conditions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The tert-butyl group in the target compound and t-butyldiphenylsilyl ether imparts greater steric hindrance compared to bis(dimethylamino)difluorosilane , influencing reaction kinetics and selectivity.

- Electronic Effects: The 3-chloro-5-methylphenyl group creates a polarized aromatic system, distinct from the electron-rich dimethylamino groups in bis(dimethylamino)difluorosilane .

Key Observations :

- The target compound’s synthesis likely mirrors t-butyldiphenylsilyl ether methods , employing imidazole and DMAP to activate the silyl chloride precursor.

- In contrast, bis(dimethylamino)difluorosilane requires aggressive reducing agents (e.g., LiAlH₄) and high temperatures , highlighting the role of substituents in dictating reaction conditions.

Key Observations :

- The target compound’s mixed electronic profile makes it adaptable for reactions requiring balanced electrophilicity, unlike tris(dimethylamino)fluorosilane, which excels as a ligand due to strong donor effects .

- Difluorosilanes in dental applications (e.g., 0.9% difluorosilane ) prioritize fluoride release, whereas the target compound’s utility lies in synthetic versatility.

Research Findings and Trends

- Thermal Stability: tert-Butyl-substituted silanes (e.g., ) exhibit superior thermal stability compared to amino-substituted variants (decomposition >250°C vs. ~150°C for bis(dimethylamino)difluorosilane ).

- Hydrolytic Resistance : The tert-butyl group in the target compound reduces hydrolysis rates relative to less bulky analogs, a critical factor in moisture-sensitive reactions.

- Catalytic Utility: The 3-chloro-5-methylphenyl group may enhance Lewis acidity at silicon, enabling use in asymmetric catalysis—a property less pronounced in diphenyl or dimethylamino derivatives .

Biological Activity

Introduction

tert-Butyl(3-chloro-5-methylphenyl)difluorosilane is a silane compound that has garnered attention in various fields due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound is characterized by its unique silane structure, which includes a tert-butyl group, a chlorinated aromatic ring, and two fluorine atoms. This configuration suggests potential reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClF2Si |

| Molecular Weight | 256.76 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that silanes, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with fluorinated groups can enhance activity against various bacterial strains due to their ability to disrupt cellular membranes . The presence of the chlorinated aromatic moiety may further contribute to this effect by increasing lipophilicity and facilitating membrane penetration.

Case Studies

- In Vivo Toxicity Assessment : A toxicity study involving inhalation exposure to various chlorosilanes, including related compounds, indicated significant structure-activity relationships affecting toxicity levels. The findings suggest that modifications in the silane structure can lead to varying biological responses, emphasizing the need for careful evaluation of this compound in toxicological studies .

- Bioisosteric Applications : The concept of bioisosterism has been applied to silanes in drug design. Compounds with similar electronic and steric properties can often substitute for one another in biological systems. This principle has been leveraged to develop new therapeutic agents with enhanced efficacy and reduced side effects .

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the silane may allow it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Silanes can induce oxidative stress within cells, contributing to apoptosis in cancer cells.

- Enzyme Inhibition : Potential interactions with key enzymes involved in cell signaling pathways could modulate cellular responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl(3-chloro-5-methylphenyl)difluorosilane, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of organosilanes often involves nucleophilic substitution or coupling reactions. For tert-butyl-substituted silanes, fluoride-mediated reactions (e.g., using CsF or KF) are effective. For example, cesium fluoride can activate silyl intermediates in anhydrous solvents like ethylene glycol dimethyl ether, as seen in analogous syntheses of trifluoromethyl-substituted silanes . Optimization requires strict control of moisture (use Schlenk techniques) and stoichiometric ratios of silane precursors. Reaction monitoring via TLC or GC-MS is critical to identify byproducts and adjust reaction times.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : and NMR are essential for confirming Si-F and tert-butyl group connectivity. and NMR can resolve aromatic substituents (e.g., 3-chloro-5-methylphenyl) .

- GC-MS/HPLC : Use high-purity solvents and internal standards (e.g., deuterated analogs) to quantify impurities. Retention time comparisons with known silanes (e.g., tert-butyldimethylsilyl chloride) can validate results .

- Elemental Analysis : Confirm stoichiometry of C, H, and Cl to detect incomplete substitution or hydrolysis.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight, moisture-resistant containers under inert gas (N/Ar) at –20°C to prevent hydrolysis .

- Handling : Use explosion-proof equipment and grounded containers to mitigate static discharge risks. Conduct reactions in fume hoods with HEPA filters to avoid inhalation of volatile byproducts (e.g., HCl or HF) .

- Waste Disposal : Neutralize silane residues with aqueous bicarbonate before transferring to halogenated waste streams .

Advanced Research Questions

Q. How does the electronic environment of the 3-chloro-5-methylphenyl group influence the reactivity of the difluorosilane moiety?

- Methodological Answer : The electron-withdrawing chloro and methyl groups modulate the Lewis acidity of the silicon center. Computational studies (DFT) can map charge distribution and predict sites for nucleophilic attack. Experimentally, compare reaction rates with analogs (e.g., 3-fluoro-5-trifluoromethylphenyl variants) in silylation reactions. Spectroscopic titration with Lewis bases (e.g., pyridine) can quantify silicon’s electrophilicity .

Q. What mechanistic insights explain the stability of this compound under acidic or thermal conditions?

- Methodological Answer :

- Acidic Conditions : Test stability in TFA/DCM mixtures (common in deprotection reactions). Monitor Si-F bond cleavage via NMR. Tert-butyl groups may sterically shield silicon, delaying hydrolysis .

- Thermal Stability : Conduct TGA-DSC to identify decomposition thresholds (e.g., >150°C). FT-IR can detect Si-O or Si-Cl bond formation from thermal degradation .

Q. How can researchers resolve contradictions in reported catalytic activity of tert-butyl-substituted silanes in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from trace moisture or ligand effects. Reproduce experiments under rigorously anhydrous conditions (e.g., glovebox synthesis). Use kinetic studies to isolate rate-determining steps (e.g., transmetalation vs. oxidative addition). Compare catalytic systems with/without additives (e.g., KPO) to identify synergistic effects .

Q. What advanced techniques are suitable for studying intermediates formed during reactions involving this compound?

- Methodological Answer :

- In Situ NMR : Monitor reaction progress in real time (e.g., using a J. Young NMR tube) to capture transient species like silyl cations .

- DFT Calculations : Model transition states for Si-F bond activation or aryl group migration. Correlate computational data with experimental kinetics .

- X-ray Absorption Spectroscopy (XAS) : Probe silicon’s coordination geometry during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.